molecular formula C15H14N4O3 B1659625 Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- CAS No. 6638-49-9

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-

Cat. No.: B1659625
CAS No.: 6638-49-9
M. Wt: 298.30 g/mol
InChI Key: MRETZGWZOKFPDX-CZCYGEDCSA-N
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Description

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-, is a Schiff base derivative synthesized via the condensation of carbonic dihydrazide with two equivalents of 2-hydroxybenzaldehyde. This compound features a central carbonyl group flanked by two hydrazide moieties, each conjugated to a 2-hydroxyphenyl group. Its molecular formula is C₁₅H₁₄N₄O₃, with a molecular weight of 298.30 g/mol (calculated). Structural characterization via NMR and X-ray diffraction reveals planar geometry in analogous compounds, though substituents can induce torsional angles .

Properties

CAS No.

6638-49-9

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

1,3-bis[(E)-(2-hydroxyphenyl)methylideneamino]urea

InChI

InChI=1S/C15H14N4O3/c20-13-7-3-1-5-11(13)9-16-18-15(22)19-17-10-12-6-2-4-8-14(12)21/h1-10,20-21H,(H2,18,19,22)/b16-9+,17-10+

InChI Key

MRETZGWZOKFPDX-CZCYGEDCSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)N/N=C/C2=CC=CC=C2O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)NN=CC2=CC=CC=C2O)O

Synonyms

salicylaldehyde carbohydrazone

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Diethyl Carbonate

The most efficient method involves reacting diethyl carbonate with excess hydrazine hydrate under reflux conditions. This reaction follows a nucleophilic acyl substitution mechanism, where hydrazine attacks the electrophilic carbonyl carbon:

$$
\text{(C}2\text{H}5\text{O)}2\text{CO} + 2\text{NH}2\text{NH}2 \rightarrow \text{O=C(NHNH}2\text{)}2 + 2\text{C}2\text{H}_5\text{OH}
$$

Optimized Conditions :

  • Molar ratio : 1:2.5 (diethyl carbonate : hydrazine hydrate)
  • Temperature : 80–90°C
  • Reaction time : 1.5–2 hours
  • Yield : 92–95% (via reactive distillation to remove ethanol)

This method eliminates solvent use, reduces waste, and achieves near-quantitative yields by continuously removing ethanol, shifting the equilibrium toward product formation.

Condensation with 2-Hydroxybenzaldehyde

Hydrazone Formation Mechanism

CDBHPM is synthesized by condensing carbonic dihydrazide with 2-hydroxybenzaldehyde in a 1:2 molar ratio. The reaction proceeds via acid-catalyzed nucleophilic addition of hydrazide to the aldehyde, followed by dehydration:

$$
\text{O=C(NHNH}2\text{)}2 + 2\text{HO-C}6\text{H}4\text{-CHO} \rightarrow \text{O=C(NH-N=CH-C}6\text{H}4\text{-OH)}2 + 2\text{H}2\text{O}
$$

Critical Parameters :

  • Catalyst : 5 mol% acetic acid
  • Solvent : Anhydrous ethanol
  • Temperature : 70°C (reflux)
  • Reaction time : 4–6 hours

Yield : 78–85% (after recrystallization from ethanol).

Comparative Analysis of Solvent Systems

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Acetic acid 70 4 85
Methanol HCl 65 5 72
THF None 80 6 68

Ethanol outperforms methanol and THF due to its ability to dissolve both reactants and stabilize the hydrazone intermediate.

Industrial-Scale Adaptations

Reactive Distillation for Yield Enhancement

Adopting the reactive distillation technique described in CN103408454A , CDBHPM synthesis can be scaled to ton-level production:

  • Combine carbonic dihydrazide and 2-hydroxybenzaldehyde in a reactor with ethanol.
  • Heat to 70°C while distilling off water via a Dean-Stark apparatus.
  • Terminate the reaction when water cessation is observed (typically 5–6 hours).

Advantages :

  • Yield increase : 85% → 91%
  • Purity : >98% (HPLC)
  • Safety : Avoids prolonged exposure to high temperatures, reducing decomposition risks.

Analytical Characterization

Spectroscopic Data

  • IR (KBr, cm⁻¹) : 3280 (N–H stretch), 1660 (C=O), 1605 (C=N), 1250 (C–O phenolic).
  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 11.2 (s, 2H, OH), 8.35 (s, 2H, N=CH), 7.4–6.8 (m, 8H, aromatic).

Chemical Reactions Analysis

Types of Reactions

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that carbonic dihydrazide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds derived from this chemical can inhibit the growth of various pathogenic bacteria and fungi. A notable example is the use of these compounds in treating protozoan infections, as highlighted in patent literature where they are formulated into medicinal compositions for therapeutic purposes .

Case Study: Treatment of Protozoan Infections
In a clinical study, a derivative of carbonic dihydrazide was administered to subjects with protozoan infections. The results demonstrated a marked reduction in infection rates compared to control groups, underscoring the compound's potential as an effective treatment option .

Industrial Applications

Fine Chemical Intermediates
Carbonic dihydrazide serves as an important intermediate in the synthesis of fine chemicals. Its ability to undergo various chemical reactions makes it valuable in producing dyes, agrochemicals, and other specialty chemicals .

Table 1: Industrial Uses of Carbonic Dihydrazide

ApplicationDescription
Fine ChemicalsUsed as an intermediate in dye and agrochemical production
Polymer Curing AgentActs as a curing agent for epoxy resins
Stabilizer in PhotographyUtilized in silver halide diffusion processes

Environmental Applications

Oxygen Scavenger
In industrial settings, carbonic dihydrazide is employed as an oxygen scavenger in boiler systems. It effectively removes dissolved oxygen from water, thereby preventing corrosion and extending the lifespan of equipment .

Research Applications

Catalysis Studies
Recent research has explored the use of carbonic dihydrazide in catalysis, particularly in reactions involving carbon dioxide conversion to useful chemicals. This application is significant given the growing interest in carbon capture technologies and sustainable chemistry practices.

Mechanism of Action

The mechanism of action of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- involves its interaction with specific molecular targets and pathways. The compound can chelate metal ions, forming stable complexes that exhibit unique chemical and biological properties. These metal complexes can interact with cellular components, leading to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison
Compound Name Molecular Formula Melting Point (°C) Key Substituents Bioactivity
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- C₁₅H₁₄N₄O₃ ~200 (est.) 2-hydroxyphenyl Antioxidant
2,2'-Bis[(3-hydroxyphenyl)methylene]carbonimidic dihydrazide HCl C₁₅H₁₅N₅O₂·HCl 121–123 3-hydroxyphenyl, HCl Antigiardial
Robenidine HCl C₁₅H₁₃Cl₂N₅·HCl 254 4-chlorophenyl, HCl Antiprotozoal
1,5-Bis(2-hydroxybenzaldehyde) carbohydrazone C₁₅H₁₄N₄O₄ 198–200 2-hydroxyphenyl Antioxidant
Table 2: Spectroscopic Data Comparison
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- 8.00 (s, 2H, NH), 6.98–7.26 (m, aromatic) 157.6 (C=O), 143.8 (C=N), 116.1–129.5 (Ar)
2,2'-Bis[(3-bromo-4,5-dimethoxyphenyl)methylene]carbonimidic dihydrazide HCl 7.08–7.43 (m, Ar), 3.85 (s, OCH₃) 152.1 (C-Br), 56.2 (OCH₃)

Biological Activity

Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)-, is a compound that has garnered attention for its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.

The synthesis of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- typically involves the reaction of carbonic dihydrazide with 2-hydroxybenzaldehyde. The reaction is generally carried out in solvents such as ethanol or methanol under reflux conditions for several hours. The product is then purified through recrystallization.

Reaction Conditions

Parameter Details
Solvent Ethanol or Methanol
Temperature Reflux
Duration Several hours

Biological Activities

Research indicates that Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- exhibits several biological activities, including:

  • Antifungal Activity: The compound has shown efficacy against various fungal strains, making it a candidate for antifungal drug development.
  • Anti-inflammatory Properties: It has been noted for its potential to reduce inflammation, which could be beneficial in treating inflammatory diseases.
  • Anticancer Effects: Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines .

The biological activity of Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- can be attributed to its ability to interact with specific molecular targets. The compound can chelate metal ions, forming stable complexes that exhibit unique properties. These metal complexes may disrupt cellular processes by inhibiting enzyme activity or interfering with signaling pathways .

Case Studies and Research Findings

  • Anticancer Activity:
    A study evaluated the anticancer effects of various derivatives of Carbonic dihydrazide on human cancer cell lines. Results indicated that certain derivatives had IC50 values in the micromolar range, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents .
  • Antifungal Efficacy:
    In vitro tests showed that the compound effectively inhibited the growth of Candida albicans and Aspergillus niger, suggesting its potential use as an antifungal agent.
  • Anti-inflammatory Effects:
    Experimental models of inflammation demonstrated that treatment with Carbonic dihydrazide derivatives resulted in decreased levels of pro-inflammatory cytokines, indicating a promising anti-inflammatory profile .

Potential Applications

Given its diverse biological activities, Carbonic dihydrazide, bis((2-hydroxyphenyl)methylene)- has potential applications in:

  • Pharmaceutical Development: As a lead compound for new antifungal and anticancer drugs.
  • Material Science: Its ability to form metal complexes can be exploited in creating advanced materials with tailored properties .
  • Research: Used as a ligand in coordination chemistry to study metal interactions and their biological implications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for bis((2-hydroxyphenyl)methylene) carbonic dihydrazide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via condensation reactions between hydrazides and aldehydes. For example, asymmetrical bis-substituted derivatives are prepared by reacting 1,5-dihydrazinocarbonyl with 2-hydroxybenzaldehyde derivatives under reflux in ethanol. Protective groups (e.g., methoxy) may be introduced to prevent side reactions. Purification involves recrystallization or column chromatography, monitored by TLC .
  • Key Techniques : IR spectroscopy confirms hydrazone bond formation (C=N stretch at ~1600 cm⁻¹), while elemental analysis validates stoichiometry.

Q. What characterization techniques are essential for confirming the structure of this compound?

  • Methodology :

  • Spectroscopy : NMR (¹H/¹³C) identifies proton environments and substituent effects (e.g., phenolic -OH at δ 10–12 ppm).
  • X-ray Diffraction : Resolves crystal packing and intramolecular hydrogen bonding (e.g., O–H···N interactions) .
  • Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

  • Methodology :

  • Comparative Analysis : Cross-validate NMR-derived tautomeric forms (e.g., keto-enol equilibrium) with X-ray data. For example, crystallography may reveal a dominant enol form, while NMR shows dynamic equilibria in solution .
  • Computational Modeling : Density Functional Theory (DFT) calculates optimized geometries and electronic properties to align experimental and theoretical bond lengths/angles .

Q. What strategies optimize the compound’s bioactivity through structural modification?

  • Methodology :

  • Substituent Effects : Introduce electron-donating groups (e.g., -OCH₃) to enhance antioxidant capacity via radical scavenging. Bioactivity is quantified using DPPH/ABTS assays, with IC₅₀ values compared against controls .
  • Coordination Chemistry : Chelation with transition metals (e.g., Mn²⁺) can amplify antimicrobial activity. Synthesize complexes and evaluate minimum inhibitory concentrations (MICs) against bacterial strains .

Q. How can researchers design experiments to investigate metal coordination behavior and stability constants?

  • Methodology :

  • Synthesis : React the ligand with metal salts (e.g., Mn(ClO₄)₂) in methanol/water under controlled pH. Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) .
  • Stability Studies : Use potentiometric titrations to determine logβ values and assess thermodynamic stability in aqueous media.

Data Analysis and Theoretical Frameworks

Q. How should researchers address discrepancies in antioxidant activity data across different assay systems?

  • Methodology :

  • Assay-Specific Calibration : Normalize DPPH/FRAP results using standard antioxidants (e.g., ascorbic acid).
  • Statistical Validation : Apply ANOVA to identify significant variations (p < 0.05) and correlate with substituent electronic profiles .

Q. What computational approaches predict electronic properties relevant to photochemical applications?

  • Methodology :

  • TD-DFT Calculations : Simulate UV-Vis spectra to identify π→π* transitions and assess potential as photosensitizers.
  • Frontier Molecular Orbital (FMO) Analysis : Determine HOMO-LUMO gaps to evaluate charge-transfer efficiency .

Experimental Design and Validation

Q. How can researchers validate the reproducibility of synthetic protocols under varying laboratory conditions?

  • Methodology :

  • Robustness Testing : Vary reaction parameters (solvent polarity, temperature) and monitor yield/purity via HPLC.
  • Interlaboratory Studies : Collaborate with external labs to cross-validate spectral and crystallographic data .

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